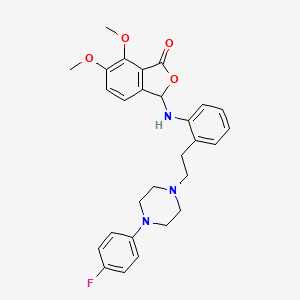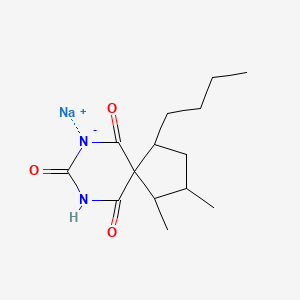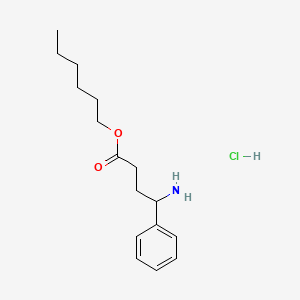
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of butyric acid, featuring an amino group and a phenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride typically involves the esterification of 4-amino-4-phenylbutyric acid with hexanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially influencing synaptic transmission and neuronal activity. The exact molecular targets and pathways are still under investigation, but it is thought to interact with receptors and enzymes involved in neurotransmitter metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DL-4-Amino-4-phenylbutyric acid ethyl ester hydrochloride
- DL-4-Amino-4-phenylbutyric acid methyl ester hydrochloride
- DL-4-Amino-4-phenylbutyric acid propyl ester hydrochloride
Uniqueness
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is unique due to its hexyl ester group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This difference in the ester group length can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
87253-02-9 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
hexyl 4-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-8-13-19-16(18)12-11-15(17)14-9-6-5-7-10-14;/h5-7,9-10,15H,2-4,8,11-13,17H2,1H3;1H |
Clé InChI |
KOLMGFYKKQZWFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CCC(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



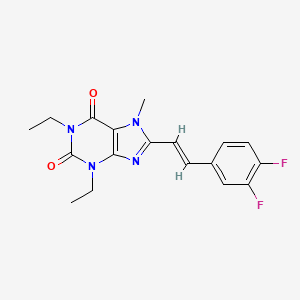

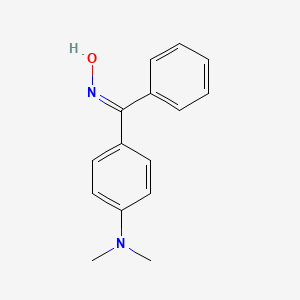

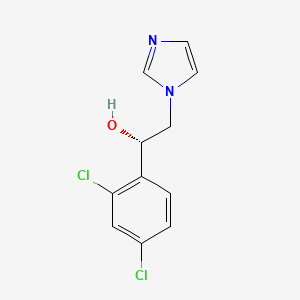
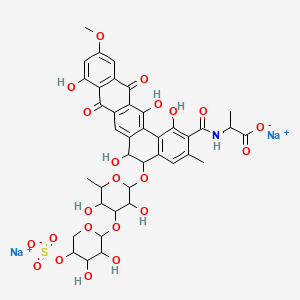


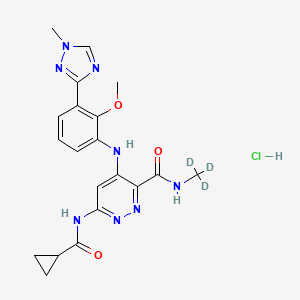
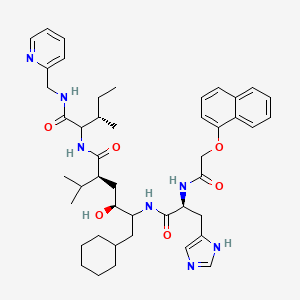
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
